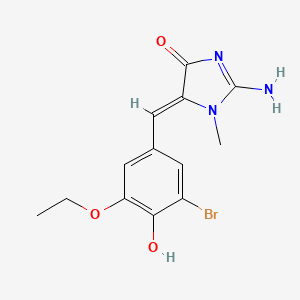
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BIM-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone works by selectively inhibiting the activity of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. This results in improved glucose homeostasis and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In obese mice, 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in lab experiments is its specificity for PTP1B, which allows for selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, one limitation of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
Future research on 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could explore the molecular mechanisms underlying the effects of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone on insulin signaling and glucose homeostasis, as well as its potential interactions with other signaling pathways.
Synthesemethoden
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with guanidine to form the imidazolidinone ring, resulting in the formation of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone.
Wissenschaftliche Forschungsanwendungen
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to reduce body weight and improve metabolic parameters in obese mice.
Eigenschaften
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-10-6-7(4-8(14)11(10)18)5-9-12(19)16-13(15)17(9)2/h4-6,18H,3H2,1-2H3,(H2,15,16,19)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASWZQBLAKOQZ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
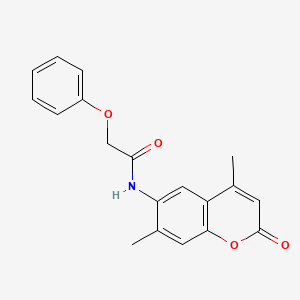
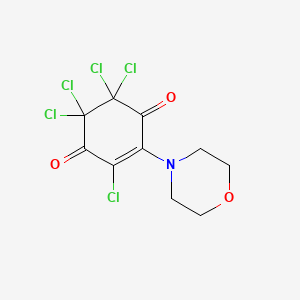
![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
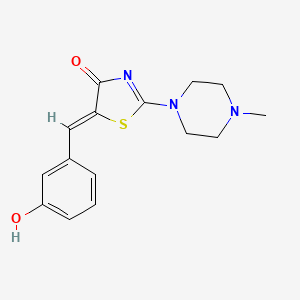
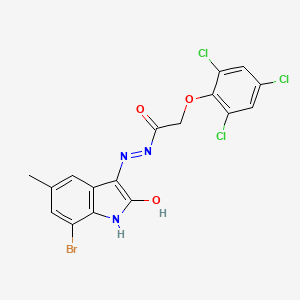
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)

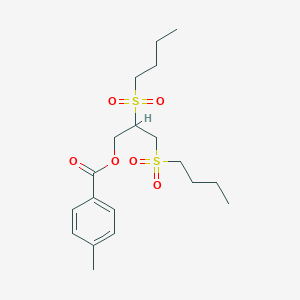
![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)